2-[[2-(2-Bromopropanoylamino)acetyl]amino]acetic acid, also known as a derivative of amino acids, is a complex organic compound that features multiple functional groups, including amine and acyl functionalities. This compound is significant in various scientific fields, particularly in medicinal chemistry and biochemistry. Its structure allows for diverse applications, particularly in the synthesis of pharmaceuticals and as a biochemical probe.
This compound can be synthesized through various chemical methods, often starting from simpler amino acids or their derivatives. It is also available through specialized chemical suppliers for research purposes.
2-[[2-(2-Bromopropanoylamino)acetyl]amino]acetic acid is classified as an amino acid derivative. Its classification is based on its structural characteristics that include an amino group and multiple acyl groups, which are typical of compounds used in peptide synthesis and drug development.
The synthesis of 2-[[2-(2-Bromopropanoylamino)acetyl]amino]acetic acid typically involves several key steps:
The synthesis may require specific solvents (e.g., methanol or dichloromethane) and controlled temperatures (typically between 20°C and 70°C) to optimize yields and purity. Advanced techniques such as continuous flow synthesis may be employed for industrial-scale production to enhance efficiency.
The molecular formula for 2-[[2-(2-Bromopropanoylamino)acetyl]amino]acetic acid is . The molecular weight is approximately 229.07 g/mol.
NCC(=O)NCC(=O)NCC(=O)OInChI=1S/C6H11BrN3O4/c7-1-4(10)8-2-5(11)9-3-6(12)13/h1-3,7H2,(H,8,10)(H,9,11)(H,12,13)The structural analysis reveals that the compound contains multiple functional groups which facilitate its reactivity and interaction with biological systems.
The compound can undergo various chemical reactions:
Common reagents for these reactions include:
The mechanism of action for 2-[[2-(2-Bromopropanoylamino)acetyl]amino]acetic acid involves its interaction with specific molecular targets within biological systems. The compound can bind to enzymes or receptors, modulating their activity through various pathways including signal transduction and metabolic regulation.
The compound exhibits properties typical of amino acids and their derivatives:
This detailed exploration of 2-[[2-(2-Bromopropanoylamino)acetyl]amino]acetic acid highlights its significance in scientific research and potential applications across various fields.
CAS No.: 1397-77-9
CAS No.: 1192-42-3
CAS No.: 11104-40-8
CAS No.: 37734-05-7